molecular formula C18H15BrN4O2 B7431728 3-[2-[(6-bromoquinazolin-4-yl)amino]ethyl]-3-hydroxy-1H-indol-2-one

3-[2-[(6-bromoquinazolin-4-yl)amino]ethyl]-3-hydroxy-1H-indol-2-one

カタログ番号 B7431728
分子量: 399.2 g/mol
InChIキー: LYJYPNLXIGDNDO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-[2-[(6-bromoquinazolin-4-yl)amino]ethyl]-3-hydroxy-1H-indol-2-one, also known as BQ123, is a selective endothelin A (ETA) receptor antagonist. ETA receptors are a subtype of endothelin receptors that are involved in regulating vasoconstriction and cell proliferation. BQ123 has been widely used in scientific research to investigate the role of ETA receptors in various physiological and pathological processes.

作用機序

3-[2-[(6-bromoquinazolin-4-yl)amino]ethyl]-3-hydroxy-1H-indol-2-one selectively binds to ETA receptors and blocks the binding of endothelin-1 (ET-1), a potent vasoconstrictor and mitogen. By blocking ETA receptor activation, 3-[2-[(6-bromoquinazolin-4-yl)amino]ethyl]-3-hydroxy-1H-indol-2-one inhibits vasoconstriction, cell proliferation, and other ETA receptor-mediated effects. This mechanism of action has been shown to have therapeutic potential in various diseases.
Biochemical and Physiological Effects:
3-[2-[(6-bromoquinazolin-4-yl)amino]ethyl]-3-hydroxy-1H-indol-2-one has been shown to have a number of biochemical and physiological effects. In animal studies, 3-[2-[(6-bromoquinazolin-4-yl)amino]ethyl]-3-hydroxy-1H-indol-2-one has been shown to decrease blood pressure, improve renal function, and reduce cardiovascular disease risk. 3-[2-[(6-bromoquinazolin-4-yl)amino]ethyl]-3-hydroxy-1H-indol-2-one has also been shown to inhibit cancer cell proliferation and migration, reduce inflammation, and improve neurological function.

実験室実験の利点と制限

3-[2-[(6-bromoquinazolin-4-yl)amino]ethyl]-3-hydroxy-1H-indol-2-one has several advantages for use in scientific research. It is a highly specific ETA receptor antagonist, which allows researchers to selectively block ETA receptor activation without affecting other receptors. 3-[2-[(6-bromoquinazolin-4-yl)amino]ethyl]-3-hydroxy-1H-indol-2-one is also relatively stable and easy to synthesize. However, 3-[2-[(6-bromoquinazolin-4-yl)amino]ethyl]-3-hydroxy-1H-indol-2-one has some limitations, such as its relatively short half-life and poor solubility in aqueous solutions.

将来の方向性

There are many potential future directions for research involving 3-[2-[(6-bromoquinazolin-4-yl)amino]ethyl]-3-hydroxy-1H-indol-2-one. One area of interest is the development of more potent and selective ETA receptor antagonists. Another area of interest is the investigation of the role of ETA receptors in other diseases, such as diabetes and respiratory disorders. Additionally, researchers may explore the use of 3-[2-[(6-bromoquinazolin-4-yl)amino]ethyl]-3-hydroxy-1H-indol-2-one in combination with other drugs or therapies to enhance its therapeutic effects.

合成法

3-[2-[(6-bromoquinazolin-4-yl)amino]ethyl]-3-hydroxy-1H-indol-2-one can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase synthesis. One commonly used method involves the coupling of 6-bromoquinazoline-4-amine with N-Fmoc-3-hydroxyanthranilic acid followed by deprotection and coupling with N-Boc-2-aminoethanol. The resulting product is then deprotected and purified to obtain 3-[2-[(6-bromoquinazolin-4-yl)amino]ethyl]-3-hydroxy-1H-indol-2-one.

科学的研究の応用

3-[2-[(6-bromoquinazolin-4-yl)amino]ethyl]-3-hydroxy-1H-indol-2-one has been used in numerous scientific studies to investigate the role of ETA receptors in various physiological and pathological processes. For example, 3-[2-[(6-bromoquinazolin-4-yl)amino]ethyl]-3-hydroxy-1H-indol-2-one has been used to study the effects of ETA receptor blockade on blood pressure regulation, renal function, and cardiovascular disease. 3-[2-[(6-bromoquinazolin-4-yl)amino]ethyl]-3-hydroxy-1H-indol-2-one has also been used to investigate the role of ETA receptors in cancer, inflammation, and neurological disorders.

特性

IUPAC Name

3-[2-[(6-bromoquinazolin-4-yl)amino]ethyl]-3-hydroxy-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN4O2/c19-11-5-6-14-12(9-11)16(22-10-21-14)20-8-7-18(25)13-3-1-2-4-15(13)23-17(18)24/h1-6,9-10,25H,7-8H2,(H,23,24)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYJYPNLXIGDNDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C(=O)N2)(CCNC3=NC=NC4=C3C=C(C=C4)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。